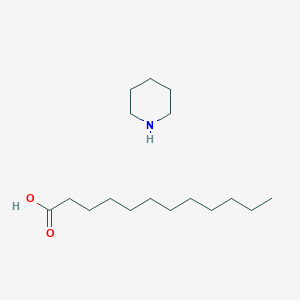

Piperidinium laurate

Beschreibung

Contextualization of Piperidinium (B107235) Compounds in Supramolecular Chemistry and Materials Science

Piperidinium compounds, a class of organic salts featuring the piperidinium cation, have become significant building blocks in the realms of supramolecular chemistry and materials science. ontosight.ai The core of their utility lies in the piperidinium cation, a six-membered nitrogen-containing heterocyclic ring that serves as a versatile scaffold for creating complex, self-assembled structures. ontosight.aiias.ac.in This versatility is due to its capacity for various non-covalent interactions, primarily hydrogen bonds and electrostatic forces, which are essential for the bottom-up construction of supramolecular architectures. ontosight.ai

In supramolecular chemistry, these compounds are instrumental in developing host-guest systems and molecular sensors. ontosight.aiias.ac.in The piperidinium moiety can be readily functionalized, allowing for precise control over the steric and electronic properties of resulting molecules, which in turn dictates their self-assembly and recognition capabilities. ontosight.ai In materials science, piperidinium salts are integral to the design of advanced functional materials. ontosight.ai They are notably used in the development of ionic liquids, which function as environmentally benign solvents and catalysts, and in the formation of organic-inorganic hybrid materials like perovskites for optoelectronic applications. ontosight.aiacs.org The specific structure of the piperidinium cation can direct the final properties of these materials, such as their thermal stability, ionic conductivity, and crystalline framework. acs.orgrsc.org

Significance of Laurate Anion in Amphiphilic Architectures

The laurate anion, the conjugate base of the 12-carbon saturated fatty acid, lauric acid, is a quintessential component in the world of amphiphilic molecules. An amphiphile possesses both a water-attracting (hydrophilic) head and a water-repelling (hydrophobic) tail. In the laurate anion, the carboxylate group (–COO⁻) acts as the polar, hydrophilic head, while the 12-carbon alkyl chain provides the nonpolar, hydrophobic tail. researchgate.net

This dual nature is the driving force behind the self-assembly of laurate anions in aqueous solutions into organized superstructures, most commonly micelles. researchgate.net This process, driven by the hydrophobic effect, involves the aggregation of the hydrophobic tails in a core, shielded from the water, while the hydrophilic heads form a surface that interacts favorably with the aqueous environment. nih.gov This fundamental behavior is crucial for processes like solubilization and emulsification. Beyond simple micelles, the laurate anion can form more complex liquid crystalline phases, and its interactions within these assemblies can be influenced by factors such as pH and the presence of other ions. researchgate.netmdpi.com The specific geometry of the laurate anion allows it to be a versatile component in the design of various soft materials. researchgate.net

Classification and General Structural Features within Ionic Liquid and Surfactant Domains

Piperidinium laurate is a unique compound that can be classified in two distinct yet related domains: ionic liquids and surfactants. This dual identity gives rise to a particularly interesting set of properties.

As an Ionic Liquid: Ionic liquids (ILs) are salts with a melting point below 100°C. nih.gov this compound is specifically a protic ionic liquid (PIL), formed by the proton transfer from a Brønsted acid (lauric acid) to a Brønsted base (piperidine). The resulting salt consists of a piperidinium cation and a laurate anion. Its low melting point is attributed to the steric bulk and asymmetry of its constituent ions, which hinder efficient crystal packing. The physicochemical properties of this compound as an IL, such as viscosity and conductivity, are governed by the interplay of hydrogen bonding and van der Waals forces between the ions.

As a Surfactant: The compound is also aptly described as a surfactant, or more precisely, a "cat-anionic" surfactant, as it is composed of both a cationic and an anionic species. researchgate.net The entire ion pair can exhibit surface activity. The piperidinium cation contributes to the hydrophilic nature, while the long alkyl chain of the laurate anion provides the hydrophobicity. researchgate.net

This dual classification places this compound in the category of Surface-Active Ionic Liquids (SAILs) . researchgate.net These materials uniquely combine the characteristic properties of ionic liquids (e.g., low volatility, thermal stability) with the ability of surfactants to self-assemble and reduce surface tension. nih.govresearchgate.net

| Feature | Classification as Ionic Liquid | Classification as Surfactant |

| Defining Characteristic | Salt with a melting point below 100°C. nih.gov | Amphiphilic compound that lowers surface tension. |

| Structural Basis | Composed of discrete piperidinium cations and laurate anions. | Possesses a hydrophilic head (piperidinium/carboxylate) and a hydrophobic tail (laurate alkyl chain). researchgate.netresearchgate.net |

| Key Interaction | Ion-ion interactions (electrostatic, hydrogen bonding). | Hydrophobic effect leading to self-assembly (micellization). nih.gov |

| Sub-classification | Protic Ionic Liquid (PIL). | Cat-anionic Surfactant. researchgate.net |

| Combined Identity | Surface-Active Ionic Liquid (SAIL). researchgate.net |

Historical Overview of Relevant Piperidinium-Based Chemical Systems Research

The study of piperidinium-based chemical systems evolved from the broader field of organic chemistry, particularly the chemistry of alkaloids containing the piperidine (B6355638) structural motif. ontosight.ai However, targeted research into piperidinium salts for their material properties gained significant traction in the latter half of the 20th century and has accelerated into the 21st.

The advent of ionic liquids as a distinct class of materials sparked a surge of interest in various organic cations, including piperidinium. researchgate.net Researchers began to systematically synthesize and characterize piperidinium-based ILs, investigating how modifications to the cation's structure influenced the resulting properties of the liquid salt. researchgate.netua.pt This included exploring the effects of different alkyl chain lengths on the cation and pairing it with a wide variety of anions. researchgate.net

By the early 2000s, the fields of ionic liquids and supramolecular chemistry began to converge, leading to the development of surface-active ionic liquids (SAILs). researchgate.net This is where compounds like this compound became subjects of focused study. Research efforts shifted towards understanding their self-assembly in solution, their phase behavior, and their potential applications as advanced solvents, catalysts, and templates for nanomaterial synthesis. researchgate.netmdpi.com More recently, piperidinium cations have been investigated as critical components in the formulation of organic-inorganic hybrid perovskites, demonstrating the continued expansion of their application in cutting-edge materials science. acs.org

Eigenschaften

CAS-Nummer |

28692-94-6 |

|---|---|

Molekularformel |

C17H35NO2 |

Molekulargewicht |

285.5 g/mol |

IUPAC-Name |

dodecanoic acid;piperidine |

InChI |

InChI=1S/C12H24O2.C5H11N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-6-5-3-1/h2-11H2,1H3,(H,13,14);6H,1-5H2 |

InChI-Schlüssel |

CPWKNJDHUBWTSY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(=O)O.C1CCNCC1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for Piperidinium (B107235) Laurate

The most straightforward method for the preparation of piperidinium laurate is through a direct acid-base neutralization reaction. This approach involves the equimolar reaction of piperidine (B6355638), a cyclic secondary amine which acts as a Brønsted-Lowry base, with lauric acid (dodecanoic acid), a long-chain fatty acid which acts as a Brønsted-Lowry acid.

The reaction is typically carried out by mixing the two reactants, often in a solvent to facilitate the reaction, although solvent-free conditions are also possible, aligning with green chemistry principles. The proton transfer from the carboxylic acid group of lauric acid to the nitrogen atom of the piperidine ring results in the formation of the piperidinium cation and the laurate anion. The resulting product is the ionic liquid, this compound. This reaction is generally exothermic and results in the formation of water and a salt. mdpi.commedwinpublishers.comgoogle.com

A key advantage of this method is its simplicity and high atom economy, as there are no by-products formed, leading to easier purification of the final product. csbsju.edu The general equation for this neutralization reaction is:

C₅H₁₀NH + C₁₁H₂₃COOH → [C₅H₁₀NH₂]⁺[C₁₁H₂₃COO]⁻

This direct synthesis is a common and efficient method for producing protic ionic liquids. csbsju.edu

Modular Synthesis Strategies for Piperidinium-Based Amphiphiles

Modular synthesis offers a versatile platform for creating a diverse range of piperidinium-based amphiphiles with tailored properties. This strategy typically involves a two-step process: the formation of a piperidinium cation with a desired substitution pattern via quaternization, followed by an anion exchange to introduce the laurate anion or other desired anions.

Quaternization Reactions of Piperidine Derivatives

Quaternization is a chemical process that involves the alkylation of the nitrogen atom in a tertiary amine, in this case, a substituted piperidine, to form a quaternary ammonium (B1175870) cation. researchgate.net For piperidinium-based ionic liquids, this often involves the reaction of a 1-alkylpiperidine (e.g., 1-methylpiperidine) with an alkyl halide (e.g., an alkyl bromide) in a polar solvent. rsc.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org

The choice of the alkylating agent and the substituents on the piperidine ring allows for the introduction of various functionalities, influencing the properties of the resulting ionic liquid. For instance, the length of the alkyl chain on the nitrogen atom can be systematically varied to tune the amphiphilicity and surface activity of the compound. researchgate.net

The general scheme for the quaternization of a 1-alkylpiperidine is as follows:

C₅H₁₀N-R¹ + R²-X → [C₅H₁₀N(R¹)(R²)]⁺X⁻

Where R¹ and R² are alkyl groups and X is a halide (e.g., Br⁻, I⁻). The resulting product is a piperidinium halide salt, which serves as a precursor for the subsequent anion exchange step. rsc.org

| Reactants | Reaction Type | Product | Reference |

| 1-Methylpiperidine, Alkyl bromides | SN2 Quaternization | 1-Alkyl-1-methylpiperidinium bromides | rsc.org |

| N-methylpiperidine, Bromomethyl methyl ether | Quaternization | N-methyl-N-methoxymethyl-piperidinium bromide | rsc.org |

Anion Exchange Procedures

Following the synthesis of the piperidinium halide precursor, the halide anion is replaced with the desired laurate anion through a process known as metathesis or anion exchange. researchgate.netrsc.org This is a crucial step in the modular synthesis of piperidinium-based amphiphiles, as it allows for the incorporation of a wide variety of anions, thereby fine-tuning the physicochemical properties of the ionic liquid.

A common method for anion exchange involves reacting the piperidinium halide salt with a salt of lauric acid, such as sodium laurate or potassium laurate. The reaction is often carried out in a solvent in which the starting piperidinium halide is soluble, and the resulting inorganic halide salt (e.g., sodium bromide) is insoluble, facilitating its removal by filtration. rsc.org

Alternatively, the laurate anion can be introduced by first converting the lauric acid to its sodium salt using a base like sodium bicarbonate, and then reacting this with the aqueous solution of the 1-alkyl-1-methylpiperidinium bromide. researchgate.net The final product can then be extracted using an organic solvent like chloroform. rsc.org The progress of the anion exchange is often monitored by testing for the absence of halide ions in the aqueous phase, for example, using a silver nitrate (B79036) test. rsc.org

| Precursor | Reactant | Method | Product | Reference |

| 1-Alkyl-1-methylpiperidinium bromide | Sodium salt of dicamba (B1670444) | Metathesis | 1-Alkyl-1-methylpiperidinium (3,6-dichloro-2-methoxy)benzoate | rsc.org |

| N-methyl-N-methoxymethyl-piperidinium bromide | Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Anion Exchange | N-methyl-N-methoxymethyl-piperidinium TFSI | rsc.org |

| Methyltrioctylammonium bromide | Octanoic, lauric, and palmitic acids | Metathesis | Methyltrioctylammonium octanoate, laurate, and palmitate | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related ionic liquids can be approached with a focus on green chemistry principles to minimize environmental impact and enhance sustainability. Key areas of focus include the use of renewable feedstocks, energy-efficient reaction conditions, and the reduction of hazardous waste.

Renewable Feedstocks: Both piperidine and lauric acid can be derived from renewable biomass sources. Lauric acid is a major component of coconut oil and palm kernel oil, making it a readily available bio-based feedstock. semanticscholar.orgscience.gov Research is also underway to develop catalytic routes for the production of piperidine from biomass-derived compounds like triacetic acid lactone. researchgate.net The use of such renewable starting materials reduces the reliance on petrochemicals. rsc.org

Energy Efficiency: To minimize energy consumption, alternative energy sources to conventional heating are being explored. Microwave irradiation and ultrasound-assisted synthesis have emerged as effective methods for the synthesis of ionic liquids, including piperidinium-based salts. medwinpublishers.comresearchgate.netbiotechjournal.in These techniques can significantly reduce reaction times and, in some cases, allow for solvent-free reactions, further enhancing the green credentials of the synthesis. researchgate.net For instance, microwave-assisted synthesis of piperidinium ionic liquids has been shown to be a rapid, safe, and highly efficient process. biotechjournal.in

Waste Reduction: Direct synthesis methods, such as acid-base neutralization, are inherently greener as they often proceed with high atom economy and produce no by-products. csbsju.eduacs.org When modular synthesis is employed, the choice of non-toxic solvents and the development of efficient recycling strategies for catalysts and solvents are crucial considerations. skpharmteco.com

| Green Chemistry Principle | Application in this compound Synthesis | Reference |

| Use of Renewable Feedstocks | Lauric acid from coconut/palm kernel oil; Piperidine from biomass-derived precursors. | semanticscholar.orgscience.govresearchgate.netrsc.org |

| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis. | medwinpublishers.comresearchgate.netbiotechjournal.inrsc.org |

| Atom Economy/Waste Prevention | Direct acid-base neutralization with no by-products. | csbsju.eduacs.org |

| Safer Solvents and Auxiliaries | Use of water as a solvent or solvent-free conditions. | researchgate.netresearchgate.net |

Control over Stereochemistry in Piperidinium Cation Formation

Controlling the stereochemistry during the formation of the piperidinium cation is a complex but important aspect, particularly for applications requiring chiral recognition or as chiral catalysts. The stereochemical outcome of the synthesis can be influenced by several factors, including the choice of starting materials and the reaction conditions.

When a chiral piperidine derivative is used as a starting material, the stereochemistry of the final product can often be controlled. The stereoselective synthesis of piperidine derivatives can be achieved through various methods, such as using chiral auxiliaries, asymmetric catalysis, or by starting from a chiral pool. google.comgla.ac.uk For instance, rhodium-catalyzed C-H functionalization has been used for the site-selective and stereoselective synthesis of substituted piperidines. nih.gov

The quaternization of a substituted piperidine can lead to the formation of a new stereocenter at the nitrogen atom, resulting in diastereomers. The ratio of these diastereomers can be influenced by the steric and electronic effects of the substituents on the piperidine ring and the incoming alkyl group. researchgate.net The diastereoselective N-quaternization of piperidines is a field of ongoing research, with computational and experimental studies being conducted to understand and predict the stereochemical outcomes. researchgate.netnih.gov

For prochiral piperidine derivatives, where the quaternization reaction creates a new chiral center, achieving high enantioselectivity is a significant challenge. csbsju.edu The development of chiral ionic liquids often involves the synthesis of cations or anions from chiral starting materials, such as amino acids or natural products, to impart chirality to the final ionic liquid. mdpi.comresearchgate.netnih.gov

Advanced Structural Elucidation and Solid State Characteristics

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uol.de This analysis yields a detailed three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, and bond angles can be calculated with high precision. uol.deuhu-ciqso.es For a compound like piperidinium (B107235) laurate, SC-XRD provides unambiguous evidence of its ionic packing, intermolecular interactions, and the specific conformations adopted by the cation and anion in the solid state. uhu-ciqso.es

The long, hydrophobic alkyl chains of the laurate anions tend to align with each other, maximizing van der Waals interactions and leading to a segregated or layered structure. This arrangement often results in distinct polar and nonpolar domains within the crystal lattice. The polar regions are dominated by the ionic head groups and hydrogen-bonding networks, while the nonpolar regions consist of the interdigitated laurate alkyl tails. The efficiency of molecular packing is a critical factor, with molecules arranging to minimize empty space. mdpi.com The nature and strength of various intermolecular contacts, such as H···H, C···H, and O···H, can be visualized and quantified using tools like Hirshfeld surface analysis, which maps interactions based on their distance relative to van der Waals radii. scirp.org

Table 1: Representative Crystallographic Data for an Organic Salt

Illustrative data based on typical values for similar structures.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5 - 10.5 |

| b (Å) | 7.8 - 8.5 |

| c (Å) | 30.0 - 32.0 |

| β (°) | 95.0 - 105.0 |

| Volume (ų) | 2400 - 2600 |

| Density (calculated) (g/cm³) | ~1.05 |

Hydrogen bonds are the most significant directional interactions in the piperidinium laurate crystal structure. The primary and strongest hydrogen bond is the N⁺-H···O⁻ interaction formed between the protonated nitrogen atom of the piperidinium cation and an oxygen atom of the laurate anion's carboxylate group. researchgate.net This interaction is crucial in forming distinct cation-anion pairs or "molecular units". researchgate.net

These primary units are then interconnected into more extensive one-, two-, or three-dimensional networks. mdpi.com This can involve a single piperidinium cation forming hydrogen bonds with multiple laurate anions, or a single laurate anion accepting hydrogen bonds from multiple cations. Furthermore, weaker C-H···O hydrogen bonds, involving the carbon atoms of the piperidinium ring or the laurate chain and the carboxylate oxygen atoms, often provide additional stability to the crystal packing. nih.gov The formation of these extensive hydrogen-bonding networks significantly influences the physical properties of the material. nih.gov

Conformational analysis details the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.

Piperidinium Cation : The six-membered piperidinium ring predominantly adopts a stable "chair" conformation. In this conformation, the hydrogen atoms attached to the carbon atoms are in either axial or equatorial positions. The protonated nitrogen (N-H) group will also occupy either an axial or equatorial position, a preference that can be influenced by steric hindrance and electrostatic interactions within the crystal lattice. nih.gov Molecular mechanics calculations can be used to predict the relative energies of different conformers. nih.gov

Laurate Anion : The laurate anion consists of a polar carboxylate head group and a flexible 11-carbon alkyl tail. In a well-ordered crystal, the long alkyl chain typically adopts a low-energy, all-trans (anti-periplanar) conformation, resulting in a linear, zig-zag shape. This extended conformation allows for efficient packing and maximization of van der Waals forces between adjacent chains. While gauche conformations are energetically less favorable, they can occur as defects or in different polymorphic forms.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.comgoogle.com Given the conformational flexibility of both the piperidinium cation and the laurate anion, as well as the potential for different hydrogen-bonding arrangements, this compound is a candidate for exhibiting polymorphism. mdpi.com

Different polymorphs arise from variations in molecular packing or the adoption of different conformers of the constituent ions in the crystal lattice. mdpi.com Each polymorphic form is a distinct solid material with unique physical properties, such as melting point, solubility, and density. google.com The existence of polymorphism in related ionic liquids has been demonstrated through techniques like X-ray diffraction and infrared spectroscopy. acs.org Pseudopolymorphism involves the incorporation of solvent molecules (e.g., water) into the crystal lattice to form hydrates or solvates, which are also distinct crystalline forms.

Conformational Analysis of Piperidinium Cation and Laurate Anion

Advanced Spectroscopic Characterization Techniques

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about a molecule's chemical structure and bonding environment. researchgate.net These techniques are complementary and non-destructive, probing the vibrational modes of functional groups. researchgate.netlabmanager.com They are highly effective for identifying compounds, analyzing molecular interactions like hydrogen bonding, and distinguishing between different crystalline forms (polymorphs). labmanager.comnih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a sample, while Raman spectroscopy measures the inelastic scattering of laser light. researchgate.net Both techniques produce a unique spectral fingerprint based on a molecule's vibrational modes. For this compound, the key spectral regions reveal the status of the individual ions and the nature of their interaction.

The formation of the N⁺-H···O⁻ hydrogen bond is a critical feature observable in the vibrational spectrum. This interaction typically causes a broadening and a shift to lower wavenumbers for the N-H stretching vibration compared to a "free" amine salt. Concurrently, the asymmetric and symmetric stretching frequencies of the laurate carboxylate group (COO⁻) are sensitive to their coordination environment and provide strong evidence of the ionic salt formation. nih.gov

Table 2: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |

|---|---|---|---|

| Piperidinium (N-H) | N-H Stretch | FTIR/Raman | 3100 - 3250 (broad, H-bonded) |

| N-H Bend | FTIR | 1580 - 1650 | |

| Alkyl (C-H) | Asymmetric/Symmetric Stretch | FTIR/Raman | 2850 - 2960 |

| CH₂ Scissoring | FTIR | ~1465 | |

| Laurate (COO⁻) | Asymmetric Stretch | FTIR | 1550 - 1610 |

| Symmetric Stretch | FTIR/Raman | 1400 - 1440 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the molecular structure of this compound. wikipedia.orgnbu.ac.in In ¹H NMR and ¹³C NMR spectra, characteristic signals for both the piperidinium cation and the laurate anion are observed, confirming the successful proton transfer from the lauric acid to the piperidine (B6355638).

The ¹H NMR spectrum would show distinct peaks corresponding to the protons on the piperidinium ring and the alkyl chain of the laurate anion. The protons on the carbons adjacent to the nitrogen atom in the piperidinium ring (α-protons) would appear at a different chemical shift compared to the other ring protons (β- and γ-protons) due to the influence of the charged nitrogen. chemicalbook.com Similarly, the protons on the laurate chain would exhibit characteristic chemical shifts, with the α-methylene protons adjacent to the carboxylate group being the most deshielded. researchgate.net

The ¹³C NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom in the compound. qorganica.esoregonstate.edu The chemical shifts of the carbons in the piperidinium ring and the laurate chain are consistent with their respective chemical environments. nih.govbournemouth.ac.uk The carbonyl carbon of the laurate anion would appear at a characteristic downfield shift. researchgate.net

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H (Piperidinium) | Broad signal, variable position |

| α-CH₂ (Piperidinium) | ~2.8-3.2 | |

| β,γ-CH₂ (Piperidinium) | ~1.5-1.8 | |

| α-CH₂ (Laurate) | ~2.1-2.3 | |

| ¹³C | C=O (Laurate) | ~175-180 |

| α-C (Piperidinium) | ~45-50 | |

| β,γ-C (Piperidinium) | ~22-28 | |

| Alkyl Chain (Laurate) | ~14-40 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (ESI-MS) for Molecular Identity and Purity

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to confirm the molecular identity and assess the purity of ionic liquids like this compound. scielo.bracs.orgnih.gov In the positive ion mode, the spectrum would show a peak corresponding to the piperidinium cation ([C₅H₁₂N]⁺) with a mass-to-charge ratio (m/z) of approximately 86.16. nih.gov In the negative ion mode, the laurate anion ([C₁₂H₂₃O₂]⁻) would be detected with an m/z of approximately 199.32. The presence of these distinct ions confirms the ionic nature of the compound.

| Ion | Formula | Mode | Expected m/z |

|---|---|---|---|

| Piperidinium Cation | [C₅H₁₂N]⁺ | Positive | 86.16 |

| Laurate Anion | [C₁₂H₂₃O₂]⁻ | Negative | 199.32 |

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure around a specific element. researchgate.netaip.org For a compound like this compound, XAS could be used to investigate the coordination environment of the nitrogen and oxygen atoms. By analyzing the fine structure in the absorption spectrum, information about bond distances, coordination numbers, and the nature of neighboring atoms can be obtained. While specific XAS studies on this compound are not widely reported, the technique is valuable for understanding ion-ion and ion-solvent interactions in ionic liquids. aip.org

Small-Angle X-ray Scattering (SAXS) for Supramolecular Ordering in Condensed Phases

Small-Angle X-ray Scattering (SAXS) is employed to investigate structural features on the nanometer scale. rsc.orgsesame.org.jomdpi.comnih.gov In ionic liquids with long alkyl chains like this compound, SAXS patterns often reveal a characteristic "pre-peak" or low-q peak. acs.org This peak is a signature of nanoscale segregation, where the nonpolar laurate alkyl chains aggregate to form nonpolar domains within the more polar matrix of the piperidinium head groups and carboxylate functions. acs.org The position of this peak provides information about the average distance between these aggregated domains. This supramolecular ordering is a key feature of many functional ionic liquids and influences their bulk properties.

Thermal Analysis and Stability Profiling

The thermal behavior of this compound is a critical aspect, defining its operational temperature range and decomposition characteristics. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential data on its stability and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. tainstruments.comlinseis.com For this compound, the TGA curve would show a single-step or multi-step weight loss corresponding to its decomposition. The onset temperature of decomposition is a key parameter indicating the upper limit of its thermal stability. acs.orgsciforum.net The thermal stability of piperidinium-based ionic liquids is generally influenced more by the anion than the cation. acs.orgsciforum.net Carboxylate anions, like laurate, can influence the decomposition mechanism. researchgate.net

| Parameter | Description | Typical Temperature Range (°C) |

|---|---|---|

| Tonset | Onset temperature of decomposition | 200 - 300 |

| Tpeak | Temperature of maximum decomposition rate | 250 - 350 |

Note: These values are general for piperidinium-based ILs and can vary based on the specific anion and experimental conditions like heating rate and atmosphere. mdpi.comacs.org

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is used to study thermal transitions where heat is absorbed or released by the sample. torontech.comwikipedia.orgyoutube.com For this compound, DSC analysis can identify key thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). mdpi.comresearchgate.net As a protic ionic liquid, it may exhibit a glass transition at low temperatures rather than a sharp melting point, which is characteristic of amorphous or glassy materials. Any endothermic or exothermic peaks on the DSC thermogram correspond to phase changes or chemical reactions.

| Thermal Event | Description | Expected Observation |

|---|---|---|

| Glass Transition (Tg) | Transition from a rigid, glassy state to a more flexible, rubbery state. | A step-change in the heat flow baseline. |

| Crystallization (Tc) | Exothermic process of forming an ordered solid structure from a supercooled liquid or amorphous solid. | An exothermic peak. |

| Melting (Tm) | Endothermic process of transitioning from a solid to a liquid. | An endothermic peak. |

Solution Phase Self Assembly and Colloidal Phenomena

Micellization and Critical Micelle Concentration (CMC) Investigations

The formation of micelles is a key characteristic of surfactants in solution. wikipedia.org Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form structures where the hydrophobic tails are shielded from the aqueous environment. wikipedia.org This spontaneous self-assembly is driven by the hydrophobic effect and is a fundamental property of piperidinium (B107235) laurate.

Several factors inherent to the surfactant's molecular structure and its surrounding environment influence the CMC.

Counterion Effects: For ionic surfactants, the nature of the counterion plays a significant role. The binding of counterions to the micellar surface neutralizes the charge of the headgroups, reducing electrostatic repulsion and thus lowering the CMC. pharmacy180.com The degree of influence is related to the ion's size, electronegativity, and hydration layer. pharmacy180.com Weakly hydrated ions can adsorb more closely to the micellar surface, leading to more effective charge neutralization. pharmacy180.com

Alkyl Chain Length: The length of the hydrophobic alkyl chain is a primary determinant of the CMC. An increase in the alkyl chain length leads to a logarithmic decrease in the CMC. pharmacy180.com This is because a longer, more hydrophobic chain reduces the surfactant's solubility in water, favoring its partitioning into micelles. pharmacy180.com For instance, studies on various surfactants have consistently shown that as the number of carbons in the alkyl chain increases, the CMC value decreases. scispace.com

The table below illustrates the general relationship between alkyl chain length and CMC for a homologous series of surfactants.

| Surfactant Alkyl Chain Length | General Effect on CMC |

| Shorter | Higher CMC |

| Longer | Lower CMC |

The CMC is a crucial parameter for characterizing surfactants and is determined experimentally using various techniques that detect the changes in the physical properties of the solution as micelles form. researchgate.net Common methods include:

Tensiometry: This is a widely used method that measures the surface tension of the surfactant solution as a function of its concentration. biolinscientific.com Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension. biolinscientific.com At and above the CMC, the interface becomes saturated, and the surface tension remains relatively constant. biolinscientific.com The CMC is identified as the point of inflection in the surface tension versus concentration plot. biolinscientific.com

Conductometry: This technique is suitable for ionic surfactants like piperidinium laurate. It measures the electrical conductivity of the solution, which changes with surfactant concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than free monomers due to their size and bound counterions, leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.

Spectrophotometry: This method often involves the use of a dye probe that changes its spectral properties upon incorporation into the hydrophobic core of the micelles. The change in absorbance or fluorescence is monitored as a function of surfactant concentration to determine the CMC.

Fluorimetry: Similar to spectrophotometry, fluorimetry utilizes fluorescent probes. ekb.eg The fluorescence intensity of the probe changes significantly when it moves from the polar aqueous environment to the nonpolar micellar core. ekb.eg Plotting the fluorescence intensity against surfactant concentration reveals a distinct break point corresponding to the CMC. ekb.eg

Each of these methods relies on detecting a sharp change in a particular physical property of the solution at the onset of micelle formation. researchgate.net

Factors Influencing CMC: Counterion Effects and Alkyl Chain Length

Formation and Characterization of Complex Aggregate Structures

Under specific conditions, this compound can form more complex and ordered structures beyond simple spherical micelles. These aggregates, such as worm-like micelles and vesicles, have unique properties and potential applications.

In certain mixed surfactant systems, such as those containing N-hexadecyl-N-methylpiperidinium bromide and sodium laurate, the formation of long, flexible, worm-like micelles has been observed. researchgate.netnih.gov These elongated, cylindrical aggregates can entangle to form a network structure, imparting significant viscoelastic properties to the solution. researchgate.netnih.gov

The transition from spherical to worm-like micelles is often induced by factors that alter the packing of the surfactant molecules, such as the addition of a co-surfactant or salt. rsc.org For example, the addition of sodium laurate to a solution of a cationic piperidinium-based surfactant can promote the growth of micelles into worm-like structures. researchgate.netplos.org

Viscoelastic Properties: Solutions containing entangled worm-like micelles exhibit both viscous and elastic characteristics. nih.gov At low shear rates, they behave like viscous liquids, but at higher frequencies, they can exhibit solid-like elastic behavior. researchgate.net This viscoelasticity can be characterized by rheological measurements, which often show that these systems can be described by a Maxwell model with a single relaxation time. nih.gov

Shear Thinning Behavior: A characteristic feature of solutions with worm-like micelles is shear thinning. researchgate.net At low shear rates, the viscosity of the solution is high due to the entangled network of micelles. researchgate.net As the shear rate increases, the micelles align themselves in the direction of flow, leading to a decrease in the viscosity of the solution. researchgate.net This behavior is reversible; the viscosity returns to its initial high value when the shear stress is removed.

The table below summarizes the rheological behavior of a typical worm-like micellar solution.

| Shear Rate | Viscosity | Micellar Arrangement |

| Low | High | Entangled Network |

| High | Low | Aligned Micelles |

Amphiphilic molecules, including certain piperidinium-based surfactants, have the capacity to self-assemble into a variety of nanostructures, such as vesicles. researchgate.net Vesicles are spherical, bilayered structures enclosing an aqueous core. The formation of vesicles versus micelles is often dictated by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the tail length.

In mixed cationic-anionic surfactant systems, the formation of vesicles or lamellar phases can occur, particularly when the charges of the headgroups are nearly neutralized, leading to a more favorable packing for bilayer formation. researchgate.net These self-assembled nanostructures are of interest for their potential in various applications. researchgate.net Furthermore, research has shown that mixing certain lipids with specifically designed peptides can lead to the formation of various vesicular structures, including large multilamellar vesicles and unilamellar vesicles. nih.gov

Worm-Like Micelles: Formation, Viscoelastic Properties, and Shear Thinning Behavior

Influence of External Stimuli on Self-Assembly Dynamics

The self-assembly of this compound and related surfactants is not static and can be influenced by external stimuli, allowing for the dynamic control of the aggregate structures and their properties. researchgate.netgoogle.com

Common stimuli that can affect self-assembly include:

Temperature: Temperature can have a complex effect on micellization. For ionic surfactants, the effect on the CMC is often minor. pharmacy180.com However, for some non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC, as it reduces the hydration of the hydrophilic groups, favoring micellization. scispace.com Conversely, at higher temperatures, the disruption of the structured water around the hydrophobic tails can disfavor micellization. scispace.com Temperature can also influence the structure of more complex aggregates. For instance, in some worm-like micellar systems, an increase in temperature can lead to a decrease in viscosity and relaxation time. plos.org

pH: Changes in pH can alter the charge of the headgroups in pH-responsive surfactants, thereby influencing their self-assembly. This can trigger transitions between different aggregate morphologies.

Ionic Strength: The addition of electrolytes to solutions of ionic surfactants generally decreases the CMC and promotes the growth of micelles. pharmacy180.com The added salt screens the electrostatic repulsion between the ionic headgroups, allowing the micelles to form at lower concentrations and often grow larger. pharmacy180.com

The ability to respond to these external cues makes these surfactant systems "smart" materials with potential applications in areas where controlled changes in properties are desired. nih.gov

Temperature Effects on Aggregate Morphology

Temperature is a critical parameter that significantly influences the size, shape, and stability of aggregates formed by this compound in aqueous solutions. As the temperature of a solution containing this compound changes, the kinetic energy of the molecules and the solubility of the surfactant are altered, leading to shifts in the equilibrium of the self-assembled structures.

In systems analogous to this compound, such as mixtures of N-hexadecyl-N-methylpiperidinium bromide and sodium laurate which form worm-like micelles, temperature plays a crucial role in the viscoelastic properties of the solution. researchgate.netplos.org An increase in temperature generally leads to a decrease in the viscosity of these solutions. plos.org This is attributed to a shortening of the micellar contour length and an acceleration of the breaking and recombination dynamics of the micelles. researchgate.net

For instance, in a 70 mM N-hexadecyl-N-methylpiperidinium bromide / 40 mM sodium laurate solution, the zero-shear viscosity was observed to decrease with increasing temperature. plos.org This behavior is indicative of a transition from long, entangled worm-like micelles to smaller, more dynamic aggregates. The flow activation energy (Ea), which represents the energy barrier for the movement of individual micelles, can be calculated from the temperature dependence of the viscosity. plos.org

The effect of temperature on the morphology of surfactant aggregates can be further understood by examining changes in the storage modulus (G') and loss modulus (G'') as a function of frequency at different temperatures. plos.org For worm-like micellar solutions, a decrease in temperature typically leads to an increase in both G' and G'', indicating a more structured and elastic system due to the growth of micelles. Conversely, an increase in temperature promotes the transition to more fluid-like behavior. plos.org

While direct studies on pure this compound are limited, the behavior of similar systems suggests that temperature can be used to tune the morphology of its aggregates, potentially inducing transitions between spherical micelles, worm-like micelles, and other liquid crystalline phases. uc.edursc.org The formation of crystalline aggregates in some polymer solutions upon cooling further highlights the significant role of temperature in dictating the long-range order within self-assembled structures. uc.edu

Table 1: Effect of Temperature on Rheological Properties of a 70 mM C16MDB/40 mM SL Solution

| Temperature (°C) | Zero-Shear Viscosity (η₀) (Pa·s) | Relaxation Time (τR) (s) | Plateau Modulus (G₀) (Pa) |

| 25 | 125 | 1.8 | 69.4 |

| 30 | 60 | 0.8 | 75 |

| 35 | 30 | 0.35 | 85.7 |

| 40 | 15 | 0.15 | 100 |

Data adapted from a study on a similar mixed surfactant system. plos.org

Co-surfactant and Electrolyte Effects on Self-Assembly

The self-assembly of this compound in solution can be significantly modulated by the addition of co-surfactants and electrolytes. These additives can alter the packing of surfactant molecules, screen electrostatic interactions, and influence the curvature of the aggregates, thereby affecting their size, shape, and stability.

Co-surfactant Effects:

Co-surfactants are typically short-chain amphiphilic molecules, such as alcohols or amines, that can intercalate between the primary surfactant molecules at the interface of the aggregates. rjptonline.organalis.com.my Their presence can increase the fluidity of the interfacial film and adjust the hydrophilic-lipophilic balance (HLB) of the system. analis.com.my

In microemulsion systems, which are thermodynamically stable dispersions of oil and water, the choice of co-surfactant is crucial for their formation and stability. rjptonline.organalis.com.my Short- to medium-chain alcohols are commonly used as co-surfactants to reduce interfacial tension and increase the flexibility of the interface. analis.com.my The effectiveness of a co-surfactant often depends on its chain length, with intermediate chain lengths sometimes being optimal for microemulsion formation. analis.com.my While single-chain surfactants like this compound may not sufficiently lower the oil-water interfacial tension on their own, the addition of a co-surfactant can facilitate the formation of microemulsions. analis.com.myaustinpublishinggroup.com

Lattice Monte Carlo simulations have shown that short-chain alcohols can act as co-surfactants by concentrating in the surfactant layer of aggregates, leading to a decrease in the aggregation number and an increase in the number of aggregates. nih.gov In contrast, longer-chain alcohols may act as co-solvents, primarily altering the properties of the bulk solvent. nih.gov

Electrolyte Effects:

The addition of electrolytes, such as simple salts, to a solution of an ionic surfactant like this compound can have a profound impact on its self-assembly. The ions from the electrolyte can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules in the aggregates. This reduction in repulsion allows the surfactant molecules to pack more closely together, which can lead to a growth in the size of the aggregates.

For instance, in aqueous solutions of N-hexadecyl-N-methylpiperidinium bromide and sodium laurate, the concentration of sodium laurate (acting as both a surfactant and an electrolyte) significantly influences the viscoelastic properties of the resulting worm-like micelles. researchgate.netplos.org Increasing the concentration of the anionic surfactant leads to the growth of the micelles and an increase in the solution's viscosity up to a certain point, after which the viscosity may decrease due to the formation of branched or other complex structures. researchgate.net

In the broader context of catanionic surfactant systems, where cationic and anionic surfactants are mixed, the presence of high ionic strengths, such as in ionic liquids, can surprisingly lead to a wider variety of self-assembled structures, including micelles and vesicles, compared to aqueous solutions. researchgate.net This highlights the complex interplay between electrostatic interactions and solvation forces in determining the final aggregate morphology.

Supramolecular Interactions in Solution

The self-assembly of this compound into organized colloidal structures is a direct consequence of a complex interplay of non-covalent interactions. fortunejournals.com These weak and reversible forces dictate the formation, stability, and responsiveness of the resulting supramolecular assemblies. fortunejournals.comias.ac.in

Non-Covalent Interactions Driving Self-Assembly (Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Forces)

The primary driving forces for the self-assembly of this compound in aqueous solution are hydrophobic interactions, electrostatic forces, and to a lesser extent, hydrogen bonding. nih.govmdpi.com

Hydrogen Bonding: Hydrogen bonds can also play a role in the self-assembly of this compound. The oxygen atoms of the carboxylate group of the laurate anion can act as hydrogen bond acceptors, while the N-H group of the piperidinium cation can act as a hydrogen bond donor. Water molecules in the hydration shell of the aggregates are also extensively involved in hydrogen bonding with the ionic headgroups. While not the primary driving force, these hydrogen bonds contribute to the stability and structure of the self-assembled aggregates. uni-bayreuth.deresearchgate.net In some systems, specific hydrogen bonding interactions can lead to the formation of well-defined supramolecular structures like polymer brushes. uni-bayreuth.de

The balance between these non-covalent interactions is delicate and can be influenced by factors such as temperature, pH, and the presence of additives, allowing for the formation of a rich variety of self-assembled structures. rsc.orgcore.ac.uk

Host-Guest Chemistry with this compound Assemblies

The self-assembled aggregates of this compound, such as micelles and vesicles, can act as hosts for a variety of guest molecules. This field of study, known as host-guest chemistry, explores the encapsulation of smaller molecules within the unique microenvironments created by the supramolecular assemblies. wikipedia.orgnih.gov The binding of a guest molecule to a host assembly is a non-covalent process, driven by interactions similar to those that drive the self-assembly of the host itself. fortunejournals.comwikipedia.org

The hydrophobic core of this compound micelles provides an ideal nonpolar environment for the solubilization of hydrophobic guest molecules that are otherwise insoluble in water. mdpi.com This process, known as solubilization, is a key function of surfactant aggregates and has numerous applications. For example, the solubilization capacity of piperidinium-based surfactants has been demonstrated for hydrophobic dyes and drugs. mdpi.comresearchgate.net

The efficiency of encapsulation and the stability of the host-guest complex depend on several factors, including the size, shape, and chemical nature of both the host assembly and the guest molecule. wikipedia.orgthno.org The binding is often selective, with the host showing a preference for certain guests over others, a phenomenon known as molecular recognition. wikipedia.org

The dynamic nature of the non-covalent bonds holding the host assembly together allows for the release of the guest molecule in response to external stimuli such as changes in pH, temperature, or ionic strength. nih.govthno.org This stimuli-responsive behavior makes this compound assemblies promising candidates for applications in areas like controlled drug delivery and the design of smart materials. fortunejournals.com

Mechanistic Investigations of Chemical Reactivity and Catalysis

Micellar Catalysis in Organic Reactions

Micellar catalysis is the acceleration of a chemical reaction by the addition of a surfactant, such as piperidinium (B107235) laurate, at a concentration above its critical micelle concentration (CMC). iupac.org The surfactant molecules self-assemble into micelles, creating a micro-heterogeneous environment with a nonpolar core and a polar interface. acsgcipr.orgunimib.it This process enables the solubilization of water-insoluble organic compounds within the micellar structure, effectively concentrating the reactants and often leading to significant rate enhancements. iupac.orgacsgcipr.org The resulting reaction mixture is typically a micro-emulsion that can appear milky. acsgcipr.org

The primary kinetic effect of micellar systems is the enhancement of reaction rates. iupac.org This acceleration is attributed to several factors, including a higher effective concentration of reactants within the smaller volume of the micellar pseudophase, a more favorable orientation of the reactants for reaction, and modified solvation of the species involved. iupac.orgajol.info The rate of a reaction is influenced by variables such as reactant concentration, temperature, and the presence of a catalyst. solubilityofthings.com In micellar systems, the surfactant aggregates themselves act as the catalytic environment.

The kinetics of reactions in the presence of piperidinium laurate are governed by the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase. The pseudophase ion exchange model is a widely accepted quantitative framework for describing these kinetics. ajol.info Studies on analogous cationic surfactant systems, like cetylpyridinium (B1207926) chloride (CPC), show that the rate of oxidation reactions can be enhanced fourfold. maxapress.com This enhancement is due to the colocalization of all interacting species—the substrate, oxidant, and catalyst—within the Stern layer of the micelle, which increases the frequency of effective collisions. maxapress.com The reaction rate typically shows a sharp increase as the surfactant concentration surpasses the CMC, as illustrated in the table below.

Table 1: Illustrative Reaction Rate Enhancement with Increasing this compound Concentration This table presents hypothetical data based on established principles of micellar catalysis to illustrate the relationship between surfactant concentration, micelle formation, and reaction rate.

| Concentration of this compound (mol/L) | State of Surfactant | Relative Reaction Rate |

|---|---|---|

| 1 x 10⁻⁵ | Monomers | 1.0 |

| 5 x 10⁻⁵ | Monomers | 1.1 |

| 1 x 10⁻⁴ | Monomers | 1.2 |

| 5 x 10⁻⁴ | Premicellar Aggregates | 2.5 |

| 1 x 10⁻³ (Approx. CMC) | Micelle Formation Begins | 5.0 |

| 5 x 10⁻³ | Micelles Present | 15.2 |

The catalytic efficiency of this compound is profoundly influenced by the unique microenvironment of the micelles it forms. unimib.it These aggregates are not uniform but are composed of distinct regions: a hydrophobic core consisting of the laurate alkyl chains and a charged interfacial region, often called the Stern layer, where the piperidinium headgroups, counter-ions, and water molecules are located. ajol.info

Research indicates that many micellar-catalyzed reactions occur at this micelle-water interface rather than deep within the nonpolar core. ajol.info This interfacial "pseudophase" provides a unique reaction medium with properties intermediate between water and a nonpolar solvent, which can preferentially stabilize the transition state of a reaction, thereby increasing its rate. ajol.info Furthermore, the concept of compartmentalization is key to efficiency; micelles can selectively bind different reactants in different locations (e.g., a nonpolar substrate in the core and a charged nucleophile at the interface), bringing them into close proximity and facilitating the reaction. unimib.it

Kinetics and Reaction Rate Enhancement in this compound Systems

Catalytic Pathways and Mechanisms

The this compound compound can participate in catalysis through several pathways, leveraging the chemical nature of its constituent ions.

Acid-base catalysis involves the acceleration of a reaction by an acid or a base. wikipedia.org The piperidinium cation (C₅H₁₀NH₂⁺) is the conjugate acid of the base piperidine (B6355638). nih.gov As a proton donor, it can function as a general acid catalyst. wikipedia.org In a micellar system, the piperidinium headgroups are concentrated at the interface, creating a localized environment with a specific acidity that can catalyze reactions like esterification and aldol (B89426) reactions. wikipedia.org

Electron transfer is a fundamental step in many redox reactions. While specific studies on this compound's role in electron transfer are limited, research on related piperidinium structures provides insight into potential mechanisms. Investigations into cobalt complexes with piperidine derivatives have shown that a piperidinium cation can be formed through a proton-coupled electron transfer (PCET) process. researchgate.netresearchgate.net This suggests that the piperidinium framework is capable of participating in redox processes, where it can be involved in the concerted or sequential transfer of protons and electrons. researchgate.net

The study of electron transfer mechanisms in catalysis is often aided by advanced analytical techniques. X-ray photoelectron spectroscopy (XPS), for example, can provide direct evidence of electron transfer by detecting changes in the elemental oxidation states on a catalyst's surface, confirming the movement of electrons between a catalyst and a substrate. mdpi.com

Acid-Base Catalysis in Piperidinium-Based Systems

Catalyst Design Principles and Structure-Reactivity Relationships

The design of effective catalysts relies on understanding the relationship between a molecule's structure and its chemical reactivity. nih.gov For this compound, its catalytic performance is intrinsically tied to the properties of both its cationic headgroup and its anionic alkyl chain. researchgate.net

Research on other piperidinium-based ionic liquids has demonstrated clear structure-activity relationships. For example, in the desulfurization of fuels, the length of the alkyl side chain on the piperidinium cation was shown to directly impact the extraction efficiency of thiophene. researchgate.net This principle highlights that modifying the hydrophobic portion of the surfactant molecule can tune its aggregation behavior and, consequently, its catalytic efficiency.

Table 2: Structure-Reactivity Relationship in Piperidinium-Based Surfactants Data is based on findings for homologous series of piperidinium surfactants to illustrate established trends. researchgate.netresearchgate.net

| Alkyl Chain Length on Cation/Anion | Critical Micelle Concentration (CMC) (mol/L) | Relative Catalytic Efficiency |

|---|---|---|

| C8 (Octyl) | Higher (e.g., ~10⁻²) | Lower |

| C10 (Decyl) | ↓ | ↑ |

| C12 (Dodecyl/Lauryl) | ↓ | ↑ |

| C14 (Tetradecyl) | ↓ | ↑ |

This relationship, where increasing the alkyl chain length decreases the CMC and often enhances performance up to a certain point, is a fundamental principle in the design of surfactant-based catalysts.

Influence of Cation and Anion Structure on Catalytic Performance

The catalytic efficacy of an ionic liquid or a surfactant system is intrinsically linked to the molecular architecture of its constituent cation and anion. In the case of this compound, both the piperidinium cation and the laurate anion play crucial roles in defining its properties and, consequently, its catalytic performance.

The piperidinium cation forms the hydrophilic head of this amphiphilic molecule. The structure of the piperidinium ring and its substituents can significantly impact catalytic activity. For instance, the stability of the piperidinium cation is a key determinant of its longevity and performance as a catalyst, particularly in harsh alkaline media. Studies on various piperidinium-based compounds have shown that the piperidinium ring is considerably more stable than five-membered rings like pyrrolidinium (B1226570) due to lower ring strain. dntb.gov.uaacs.org This inherent stability prevents premature degradation of the catalyst.

The laurate anion is a C12 carboxylate, imparting a long hydrophobic tail to the molecule. This anionic component is critical for the compound's surfactant properties, enabling the formation of micelles in aqueous solutions. In mixed surfactant systems of N-hexadecyl-N-methylpiperidinium bromide and sodium laurate, the concentration of the laurate anion is a key factor in the formation and properties of worm-like micelles. plos.orgresearchgate.netplos.orgnih.govresearchgate.net These self-assembled structures can act as micro-reactors, concentrating reactants within the micellar core or at the micelle-water interface, thereby accelerating reaction rates. This phenomenon is known as micellar catalysis. The binding of laurate anions to the cationic head groups reduces electrostatic repulsion, promoting the aggregation into larger structures that can enhance catalytic efficiency. plos.org

The following table summarizes the influence of cation and anion structural features on catalytic performance, drawing from studies on piperidinium-based systems.

| Structural Feature | Influence on Catalytic Performance | Research Finding |

| Cation: Piperidinium Ring | High chemical stability enhances catalyst lifetime. | More stable than pyrrolidinium rings in alkaline media due to lower ring strain. dntb.gov.uaacs.org |

| Cation: N-Alkyl Substituents | Affects hydrophobicity, steric hindrance, and ion conductivity. | Longer alkyl chains can influence degradation pathways and require different conditions for optimal performance in ion exchange processes. mdpi.com |

| Anion: Laurate Chain Length | Determines surfactant properties and micelle formation. | The C12 chain of laurate is effective in forming micellar structures that can act as catalytic nanoreactors. plos.orgresearchgate.netplos.orgnih.govresearchgate.net |

| Cation-Anion Interaction | Governs aggregation behavior and catalytic mechanism. | Strong binding between laurate anions and piperidinium cations reduces repulsion and promotes the formation of catalytically active micellar aggregates. plos.org |

Heterogeneous vs. Homogeneous Catalysis Paradigms

Catalysis is broadly classified into two main types: homogeneous and heterogeneous. The paradigm in which this compound operates depends on the reaction conditions, particularly the solvent system and the physical state of the catalyst.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, for instance, all dissolved in a single solvent. plos.orgmdpi.com In this mode, the catalytic sites are uniformly distributed, leading to maximum contact with reactant molecules. mdpi.com this compound, being an ionic liquid, could potentially act as a homogeneous catalyst by serving as the reaction solvent itself, dissolving the reactants and facilitating their transformation. The high concentration of active species and the absence of mass transfer limitations can lead to high reaction rates. arkat-usa.org

Heterogeneous catalysis , in contrast, involves a catalyst that is in a different phase from the reactants. plos.orgmdpi.com This is a common scenario in industrial processes because it simplifies the separation of the catalyst from the product mixture, allowing for easy recovery and reuse. lehigh.edu this compound can function as a heterogeneous catalyst in several ways. One prominent example is micellar catalysis . In an aqueous solution above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic surface. sacheminc.com If the reactants are organic and insoluble in water, they can be partitioned into the hydrophobic core of the micelles, where the reaction occurs. The bulk solvent is water, but the reaction takes place in the distinct micellar phase, making it a form of heterogeneous catalysis. researchgate.net The hydrolysis of esters like p-nitrophenyl laurate is a classic example of a reaction accelerated by micellar systems. rsc.org

Another important form of heterogeneous catalysis where this compound could be employed is phase-transfer catalysis (PTC) . In a two-phase system, such as an aqueous phase and an immiscible organic phase, a phase-transfer catalyst facilitates the transport of a reactant from one phase to another where the reaction can proceed. This compound, with its hydrophilic cationic head and lipophilic anion tail, is well-suited for this role. It can form an ion pair with a reactant in the aqueous phase and transport it into the organic phase. Bis-piperidinium compounds have been shown to be effective phase-transfer catalysts for reactions like etherification and N-alkylation, demonstrating significantly enhanced reaction rates compared to traditional catalysts. mdpi.comsacheminc.com

The distinction between these paradigms can sometimes be nuanced. For instance, a catalyst that is initially dissolved (homogeneous) might form catalytically active aggregates or nanoparticles during the reaction, transitioning to a heterogeneous system. nih.gov

The table below compares the characteristics of homogeneous and heterogeneous catalysis as they might apply to this compound.

| Catalysis Paradigm | Description | Potential Application of this compound | Advantages | Disadvantages |

| Homogeneous | Catalyst and reactants are in the same phase. plos.orgmdpi.com | Used as an ionic liquid solvent for a reaction. | High reaction rates, mild reaction conditions. sacheminc.com | Difficult separation of catalyst from products. |

| Heterogeneous | Catalyst and reactants are in different phases. plos.orgmdpi.com | Micellar catalysis in aqueous solution; Phase-transfer catalysis in biphasic systems. | Easy catalyst separation and recycling. lehigh.edu | Potential for mass transfer limitations. |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. imperial.ac.uk It is widely employed to determine molecular geometries, energies, and various electronic properties that govern chemical reactivity. imperial.ac.ukcc.ac.cn For piperidinium (B107235) laurate, DFT can elucidate the nature of the ionic bond between the piperidinium cation and the laurate anion, as well as the distribution of electron density across the molecule.

Electronic Structure Analysis and Molecular Reactivity Descriptors

Electronic structure analysis through DFT provides fundamental information about the distribution of electrons within a molecule. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

From these orbital energies, a range of molecular reactivity descriptors can be calculated. arxiv.org These descriptors, rooted in conceptual DFT, quantify aspects of a molecule's reactivity. researchgate.net While specific values for piperidinium laurate require dedicated calculations, the significance of these descriptors can be outlined.

Table 1: Conceptual Molecular Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a species to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to a change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of a molecule's electrophilic nature. arxiv.org |

These descriptors are vital for predicting how this compound might interact with other chemical species, for instance, in catalysis or as a corrosion inhibitor, by highlighting its potential as an electron donor or acceptor. researchgate.net

Non-Covalent Interaction Characterization (QTAIM, Hirshfeld Surface Analysis)

QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. uniovi.esuit.no The presence of a bond path and a bond critical point between two atoms is a condition for a bonding interaction. uniovi.es This method can characterize not only strong covalent and ionic bonds but also weaker interactions like hydrogen bonds and van der Waals forces, which are crucial for understanding the self-assembly of surfactant molecules. reading.ac.ukchemrxiv.org

Solvation Effects and Stability Prediction

The behavior of this compound is highly dependent on its environment, particularly in solution. Computational models can predict how a solvent affects the stability and conformation of the molecule. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a defined dielectric constant. mdpi.com This method is effective for studying how the polarity of the solvent influences the tautomeric equilibria and stability of molecules. mdpi.com For this compound, solvation models can predict its solubility and stability in various media, from water to organic solvents, which is critical for its application as a surfactant. rsc.org The stability of the piperidinium cation itself has been studied under harsh alkaline conditions, showing that its ring structure is relatively stable, providing a basis for its use in various electrochemical applications. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com This technique is exceptionally well-suited for studying the complex processes of surfactant aggregation and interfacial phenomena. nih.govrsc.org

Aggregation Behavior and Micelle Formation Dynamics

As a surfactant, this compound is expected to self-assemble in solution to form aggregates such as micelles once a certain concentration, the critical micelle concentration (CMC), is reached. uomustansiriyah.edu.iq MD simulations can model this entire process, revealing the dynamics of how individual surfactant molecules (monomers) come together to form spherical or other types of micelles. mpg.de

Studies on mixed systems containing N-hexadecyl-N-methylpiperidinium bromide (C16MDB) and sodium laurate (SL) provide significant insights into the likely behavior of this compound. nih.govresearchgate.netplos.org In these systems, the strong electrostatic attraction between the cationic piperidinium headgroup and the anionic laurate headgroup significantly influences aggregation. researchgate.net Under certain conditions, these systems are known to form long, flexible, worm-like micelles, which impart high viscoelasticity to the solution. nih.govplos.org The transition from spherical to worm-like micelles is a key step that leads to this behavior. nih.gov Rheological measurements on these related systems have quantified their viscoelastic properties.

Table 2: Rheological Parameters for a Viscoelastic Solution Containing Piperidinium and Laurate Ions (70 mM C16MDB / 35 mM SL)

| Parameter | Description | Value |

|---|---|---|

| Zero-shear viscosity (η0) | The viscosity of the fluid at a very low shear rate. | 255 Pa·s |

| Plateau modulus (G0) | A measure of the elastic response of the entangled micellar network. | 20.5 Pa |

| Relaxation time (τR) | The characteristic time for the system to relax after deformation. | 12.4 s |

Source: Data derived from a study on mixed N-hexadecyl-N-methylpiperidinium bromide and sodium laurate systems, which demonstrate the formation of worm-like micelles. plos.org

These findings suggest that this compound could also form such complex, viscoelastic solutions, with the specific behavior depending on concentration, temperature, and ionic strength.

Interfacial Phenomena and Surfactant Adsorption

Surfactants function by adsorbing at interfaces (e.g., liquid-air or liquid-solid) and lowering the interfacial tension. daffodilvarsity.edu.bd MD simulations can model the orientation and packing of this compound molecules at an interface. uomustansiriyah.edu.iq Typically, the hydrophilic piperidinium headgroup will orient towards the polar phase (like water), while the hydrophobic laurate tail will orient towards the non-polar phase (like air or an oily substance). slideshare.net

This adsorption process continues until the interface is saturated, at which point further addition of the surfactant leads to micelle formation in the bulk solution. researchgate.net The concentration at which this occurs is the CMC. uomustansiriyah.edu.iq The effectiveness of a surfactant is often judged by its ability to reduce surface tension and the area it occupies at the interface. Studies on similar long-chain piperidinium ionic liquids have determined properties like the maximum excess surface concentration (Γmax) and the minimum area occupied per surfactant molecule (Amin), which characterize the efficiency of adsorption at the interface. These parameters are crucial for applications such as detergency, wetting, and emulsification. daffodilvarsity.edu.bd

Ion Diffusion and Transport Mechanisms

Computational studies, particularly molecular dynamics (MD) simulations, provide significant insights into the ion diffusion and transport mechanisms of piperidinium-based ionic liquids, which can be extended to understand the behavior of this compound. nih.govlsu.edu These simulations model the movement of individual cations (piperidinium) and anions (laurate) over time, allowing for the calculation of key transport properties like self-diffusion coefficients. nsf.gov

In piperidinium-based systems, the dynamics of the ions are complex. MD simulations reveal that ion movement is not a simple, unrestricted flow. polimi.it Instead, it can be characterized by different regimes. lsu.edu At very short timescales (less than a few picoseconds), ions exhibit ballistic motion. This is followed by a "caged" or sub-diffusive regime, where an ion is temporarily trapped by its neighbors, leading to slower movement. Finally, at longer timescales (typically greater than 10 nanoseconds), the ions escape this cage and enter a normal diffusive or Fickian regime. polimi.it The interactions between the piperidinium cation and the anion, such as hydrogen bonding, play a crucial role in these dynamics. nih.gov For instance, stronger interaction energies between the cation and anion can lead to slower dynamics and lower ion conductivity. nih.gov

The transport process in these systems can be summarized by two main mechanisms:

Vehicular Mechanism: Where an ion moves along with its solvation shell.

Grotthuss-type Mechanism (Hopping): Where a charge is transferred through a network of molecules via the breaking and forming of bonds, although this is less common for the entire ion in these systems compared to proton transport.

MD simulations combined with experimental data from techniques like pulsed gradient spin-echo NMR are essential for validating these computational models and ensuring their predictive accuracy for properties like diffusion coefficients and ionic conductivity. polimi.it

Quantitative Structure-Property Relationship (QSPR) Modeling for Piperidinium Surfactants

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate a compound's molecular structure with its physicochemical properties. aip.orgresearchgate.net This method is particularly valuable for designing and screening new surfactants by predicting their properties without the need for extensive experimental synthesis and testing. mdpi.commdpi.com For piperidinium surfactants, QSPR models can predict key parameters like the critical micelle concentration (CMC), which is a fundamental measure of surfactant efficiency. aip.orgscispace.com

The development of a QSPR model involves several steps:

Data Collection: A dataset of surfactants with known properties is compiled. For piperidinium surfactants, this would include various molecules with the piperidinium head group but differing tail lengths or other structural modifications, along with their experimentally measured CMC values. scispace.com

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties. aip.orgscispace.com

Model Building: Using machine learning or statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a mathematical relationship is established between the calculated descriptors and the experimental property (e.g., CMC). aip.orgresearchgate.net

Validation: The model's predictive power is rigorously tested using internal validation (like cross-validation) and external validation with a separate test set of compounds not used in model creation. researchgate.netscispace.com

A comprehensive QSPR study was conducted on a large dataset of 231 gemini (B1671429) cationic surfactants, which included compounds with piperidinium head groups. aip.orgscispace.com This study aimed to create a universal model for predicting the log(CMC). Various machine learning methods (e.g., ASNN, kNN, LibSVM) and descriptor sets were employed to generate numerous models. aip.org A consensus model, derived from an average of the best-performing individual models, demonstrated high predictive accuracy. scispace.com The performance of such models is evaluated using statistical metrics like the squared correlation coefficient (R²) and the root mean square error (RMSE). aip.org

| Metric | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.95 | Indicates that 95% of the variance in the experimental CMC data is predictable from the descriptors. |

| q² (Cross-Validated R²) | 0.95 | A measure of the model's predictive ability, determined through cross-validation. High values indicate robustness. |

| RMSE (Root Mean Square Error) | 0.17 | Represents the standard deviation of the prediction errors (residuals). A lower value indicates a better fit. |

| MAE (Mean Absolute Error) | 0.11 | The average of the absolute differences between predicted and actual values. |